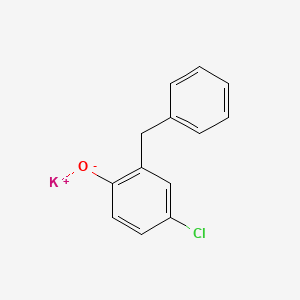
Potassium 2-benzyl-4-chlorophenate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium 2-benzyl-4-chlorophenate is a useful research compound. Its molecular formula is C13H10ClKO and its molecular weight is 256.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Classification
Potassium 2-benzyl-4-chlorophenate is classified as a chlorophenol compound with the chemical formula C13H10ClKO and a CAS number of 23681181. It is primarily recognized for its antimicrobial properties, making it suitable for various industrial and agricultural applications.
Disinfectant Applications
1. Industrial Use:
this compound is registered for use in industrial settings, particularly in:
- Recirculating cooling water systems : It serves as an effective biocide to control microbial growth in cooling towers and industrial process water systems .
- Sewage systems and grease traps : The compound is utilized to mitigate biofilm formation and maintain sanitary conditions .
2. Agricultural Use:
In agriculture, OBPCP is employed as a disinfectant for:
- Farm premises and equipment : It helps control bacterial and fungal pathogens in various agricultural settings, ensuring hygiene in livestock management .
- Food processing plants : The compound is used to sanitize surfaces that come into contact with food, reducing the risk of contamination .
3. Veterinary Applications:
this compound is also used in veterinary clinics and animal research facilities as a disinfectant to maintain sterile environments .
Microbial Efficacy
Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its efficacy has been documented in multiple studies where it was shown to effectively reduce microbial load on treated surfaces.
Table 1: Microbial Efficacy of this compound
| Microorganism | Efficacy (Concentration) | Reference |
|---|---|---|
| Escherichia coli | 100 ppm | |
| Staphylococcus aureus | 200 ppm | |
| Salmonella spp. | 150 ppm | |
| Fungi (Candida spp.) | 300 ppm |
Toxicological Profile
While this compound is effective as a disinfectant, its toxicological profile must be considered. Studies indicate low acute toxicity through oral, dermal, and inhalation routes; however, significant irritancy has been observed in primary eye and dermal irritation studies . Chronic exposure assessments have highlighted renal effects in animal studies, including increased kidney weight and nephropathy .
Regulatory Status
The U.S. Environmental Protection Agency (EPA) has evaluated the safety and efficacy of this compound under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). The compound is subject to reregistration eligibility decisions based on its safety profile and efficacy in its registered uses . The EPA has determined that the compound can be used without posing unreasonable risks to human health or the environment when applied according to label instructions .
Case Study 1: Disinfection in Food Processing
A study conducted at a poultry processing facility utilized this compound as a surface disinfectant. The results indicated a significant reduction in bacterial counts on surfaces post-treatment compared to untreated controls. This case underscores the effectiveness of OBPCP in maintaining hygiene standards in food processing environments.
Case Study 2: Industrial Water Treatment
In an industrial setting, this compound was employed in cooling water systems. Monitoring data revealed a marked decrease in microbial populations, contributing to enhanced operational efficiency and reduced maintenance costs associated with biofouling.
Properties
CAS No. |
35471-49-9 |
|---|---|
Molecular Formula |
C13H10ClKO |
Molecular Weight |
256.77 g/mol |
IUPAC Name |
potassium;2-benzyl-4-chlorophenolate |
InChI |
InChI=1S/C13H11ClO.K/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10;/h1-7,9,15H,8H2;/q;+1/p-1 |
InChI Key |
BRVHNHNUMVEFSQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].[K+] |
Key on ui other cas no. |
35471-49-9 |
Related CAS |
120-32-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















